Pentaethylbenzene
Description
Contextualization within Highly Substituted Aromatic Hydrocarbon Research
Highly substituted aromatic hydrocarbons are a class of organic molecules that have become a focal point of research due to their diverse applications. The introduction of multiple substituent groups onto an aromatic ring can significantly alter its electronic and steric properties, leading to novel materials with tailored functionalities. The study of these compounds, including those with B, N-substitutions, is crucial for designing materials with desirable photovoltaic and photochemical properties. nih.gov
Pentaethylbenzene serves as a key subject in this field. Its five ethyl groups create a crowded steric environment around the benzene (B151609) ring, influencing its conformational dynamics and reactivity. Research into this compound and its derivatives provides valuable insights into the fundamental principles governing the behavior of highly substituted aromatic systems. These studies are essential for developing new organic materials, such as those used in organic field-effect transistors (OFETs), where molecular twisting and electron mobility are critical factors. lmu.edu
Historical Perspectives on this compound Studies
The synthesis of this compound has been a subject of investigation for many decades. Early methods often involved Friedel-Crafts alkylation, a fundamental reaction in organic chemistry used to introduce alkyl groups onto an aromatic ring. ontosight.ai One of the established methods for its preparation was described by Smith and Guss. cdnsciencepub.com
Historical research has also explored the chemical behavior of this compound, including its nitration. Studies have shown that the nitration of this compound can lead to the formation of anomalous products, highlighting the influence of its highly substituted nature on reaction outcomes. acs.org Furthermore, the barriers for conformational exchange processes in pentaethylbenzenes have been determined using techniques like NMR lineshape analysis, providing insights into the rotational dynamics of the ethyl groups. capes.gov.br These foundational studies have paved the way for more recent and advanced investigations into its properties and potential applications.
Current Research Landscape and Future Directions
The current research landscape for this compound is expanding beyond fundamental synthesis and characterization. rand.orgresearchgate.netmdpi.comarxiv.org Researchers are now exploring its potential use as a precursor for more complex molecules, including polymers and advanced materials. ontosight.ai Its unique structure makes it a candidate for applications in liquid crystals, lubricants, and organic electronic devices. ontosight.ai
Future research is expected to focus on several key areas:
Tunable Selectivity: Investigations into using this compound in nanoporous reactors to achieve tunable selectivity in chemical reactions are underway. ingentaconnect.com
Catalysis: Its role in catalyst systems, such as those used in aromatics alkylation, continues to be an area of interest. google.comgoogleapis.com
Materials Science: The development of novel materials derived from this compound with specific electronic and optical properties is a promising avenue for future exploration.
Computational Modeling: Advanced computational studies, like density functional theory (DFT), will likely be employed to further understand and predict the electronic and structural properties of this compound and its derivatives. lmu.edu
The ongoing exploration of this compound and other highly substituted aromatic hydrocarbons holds significant promise for the advancement of materials science and organic chemistry.
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5-pentaethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26/c1-6-12-11-13(7-2)15(9-4)16(10-5)14(12)8-3/h11H,6-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JREJWHNDQOGSQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1CC)CC)CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060538 | |
| Record name | Pentaethylbenzene | |
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Molecular Weight |
218.38 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
605-01-6 | |
| Record name | 1,2,3,4,5-Pentaethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=605-01-6 | |
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| Record name | Pentaethylbenzene | |
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| Record name | PENTAETHYLBENZENE | |
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| Record name | Benzene, 1,2,3,4,5-pentaethyl- | |
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| Record name | Pentaethylbenzene | |
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| Record name | Pentaethylbenzene | |
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| Record name | PENTAETHYLBENZENE | |
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Advanced Synthetic Methodologies and Reaction Pathways
Elucidation of Alkylation Mechanisms for Pentaethylbenzene Formation
The formation of this compound is most commonly achieved through electrophilic aromatic substitution, specifically Friedel-Crafts alkylation. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and maximizing product yield.
Friedel-Crafts Alkylation Mechanistic Investigations
The Friedel-Crafts alkylation reaction is a cornerstone of organic synthesis, allowing for the attachment of alkyl groups to aromatic rings. byjus.com The reaction typically employs an alkyl halide, an aromatic compound, and a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). byjus.comlibretexts.org
The mechanism proceeds through several key steps:
Formation of the Electrophile: The Lewis acid catalyst reacts with the alkyl halide to generate a carbocation electrophile. byjus.comchemguide.co.uk For the synthesis of this compound, this involves the reaction of ethyl chloride or ethyl bromide with the catalyst. The catalyst facilitates the removal of the halide ion, forming an ethyl carbocation (CH₃CH₂⁺). masterorganicchemistry.com
Electrophilic Attack: The electron-rich aromatic ring of a less-ethylated benzene (B151609) derivative acts as a nucleophile, attacking the ethyl carbocation. libretexts.orgyoutube.com This step results in the formation of a new carbon-carbon bond and a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org
Deprotonation: A base, often the tetrachloroaluminate ion (AlCl₄⁻) formed in the initial step, removes a proton from the carbon atom bearing the new ethyl group. chemguide.co.uk This regenerates the aromaticity of the ring and releases the catalyst, which can then participate in further catalytic cycles. byjus.com
A significant challenge in Friedel-Crafts alkylation is the propensity for polyalkylation. libretexts.org The introduction of an electron-donating alkyl group activates the aromatic ring, making it more susceptible to further electrophilic attack than the starting material. This leads to the formation of a mixture of polyethylated benzenes, including this compound. Prolonged reaction times can favor the formation of more highly substituted products like this compound. colab.ws
Reactive intermediates in similar electrophilic aromatic substitution reactions, specifically Friedel-Crafts acylations, have been isolated and characterized using X-ray crystallography at low temperatures. marquette.edu These studies provide valuable insights into the structure and activation of the electrophilic species. marquette.edu
Alternative Alkylation Approaches and Selectivity Studies
Given the challenges of controlling selectivity in traditional Friedel-Crafts alkylation, alternative methods have been explored. These often involve the use of different catalysts or alkylating agents to achieve a more controlled and selective synthesis.
One approach involves the use of solid acid catalysts, such as zeolites. Zeolites like MCM-22, MCM-49, and ZSM-5 have been employed in the alkylation of aromatics. epo.orggoogle.com These catalysts can offer shape selectivity, potentially favoring the formation of specific isomers due to the constraints of their pore structures. The use of zeolite catalysts is a key feature of modern industrial processes for producing ethylbenzene (B125841), which can also lead to the formation of polyethylbenzenes. energy.gov
Transalkylation is another important process in the production of specific alkylaromatics. epo.orgui.ac.ir In this process, polyalkylated benzenes are reacted with a less-alkylated aromatic compound (like benzene) in the presence of a catalyst to produce a more desired monoalkylated product. energy.govui.ac.ir For instance, this compound can be used in transethylation reactions to produce other valuable compounds like 2,6-diethylnaphthalene. epo.org
Recent research has also focused on developing catalytic systems that can direct the regioselectivity of aromatic substitution. For example, iridium catalysts with specifically designed ligands have been shown to achieve meta-selective C-H activation of arenes, a significant challenge in organic synthesis. riken.jp While not directly applied to this compound synthesis in the cited research, this demonstrates the potential for developing highly selective catalysts for the synthesis of specific polysubstituted aromatics.
Regioselective Synthesis and Isomer Control in Polyethylbenzenes
The synthesis of a specific isomer of a polyethylbenzene, such as this compound, from a less substituted benzene requires careful control over the regioselectivity of the alkylation reactions. The directing effects of the existing alkyl groups on the aromatic ring play a crucial role.
Alkyl groups are ortho-, para-directing activators for electrophilic aromatic substitution. This means that incoming electrophiles will preferentially add to the positions ortho (adjacent) and para (opposite) to the existing alkyl groups. As more ethyl groups are added to the benzene ring, the number of available positions for substitution decreases, and the directing effects of multiple alkyl groups must be considered.
Achieving high regioselectivity to exclusively form this compound without significant formation of other isomers (like hexaethylbenzene (B1594043) or different tetraethylbenzene isomers) is challenging. The order of the reaction steps is critical in determining the final product's regiochemistry. lumenlearning.com To synthesize a specific isomer, the directing effects of the substituents must be carefully managed at each stage of the synthesis. lumenlearning.com
The industrial production of alkylaromatics often involves a series of reactors, including alkylation and transalkylation reactors, to manage the product distribution. energy.govui.ac.ir The effluent from the alkylation reactor, which contains a mixture of mono- and polyalkylated products, is separated, and the polyalkylated species are sent to a transalkylation reactor to be converted to the desired monoalkylated product. ui.ac.irgccpo.org
Modern catalytic systems, including those based on zeolites, offer improved selectivity compared to traditional Lewis acid catalysts. epo.org For instance, modified zeolite catalysts have been reported to reduce the formation of unwanted isomers in the synthesis of polyethylbenzenes. vulcanchem.com
Advanced Synthetic Strategies for Sterically Hindered Arenes
The synthesis of sterically hindered arenes like this compound presents unique challenges due to the crowding of multiple bulky ethyl groups on the aromatic ring. This steric hindrance can impede the approach of the electrophile and slow down the rate of reaction.
Overcoming these steric challenges often requires the development of novel synthetic methodologies. While traditional Friedel-Crafts reactions can be pushed to produce highly substituted products, they may require harsh conditions and can lead to a complex mixture of products.
One strategy to synthesize sterically hindered molecules involves the use of highly reactive intermediates or catalysts that can overcome the steric barrier. For example, acid-catalyzed bisannulation reactions have been developed for the synthesis of sterically hindered phenanthrenes. rsc.orgnagoya-u.ac.jp This type of approach, which involves the formation of multiple rings in a single pot, could potentially be adapted for the synthesis of highly substituted benzene derivatives.
Another approach involves the use of organometallic reagents and cross-coupling reactions, which have revolutionized the formation of carbon-carbon bonds. researchgate.net While not a direct alkylation, these methods could provide alternative routes to sterically hindered arenes.
The development of new Friedel-Crafts benzylation methods using selective activation of leaving groups with milder Lewis acids like BF₃•OEt₂ has shown promise in reducing by-products and improving selectivity for some systems. ethz.ch Such strategies could potentially be applied to the synthesis of sterically hindered alkylbenzenes.
Data Tables
Table 1: Key Reactions in this compound Synthesis and Related Processes
| Reaction Type | Reactants | Catalyst | Product(s) | Key Features |
| Friedel-Crafts Alkylation | Benzene/Ethylbenzenes, Ethyl Halide | AlCl₃, FeCl₃ | Mixture of Polyethylbenzenes | Polyalkylation is common due to ring activation. libretexts.org |
| Zeolite-Catalyzed Alkylation | Benzene, Ethylene | Zeolites (e.g., MCM-22, ZSM-5) | Ethylbenzene, Polyethylbenzenes | Offers shape selectivity and improved isomer control. epo.orgenergy.gov |
| Transalkylation | Polyethylbenzenes, Benzene | Zeolites, AlCl₃ | Ethylbenzene | Converts by-products back to the desired product. energy.govui.ac.ir |
| Meta-Selective C-H Activation | Arenes, Various Reagents | Iridium-based catalysts | Meta-substituted Arenes | A novel strategy for achieving high regioselectivity. riken.jp |
Derivatization Chemistry and Mechanistic Transformations
Electrophilic Aromatic Substitution on Pentaethylbenzene
The nitration of this compound presents a classic case of anomalous electrophilic substitution, where the reaction does not simply yield the expected nitro-substituted aromatic ring. When this compound is treated with fuming nitric acid, a mixture of products is obtained, demonstrating the complex interplay of electronic and steric effects.
The primary products of this reaction are not limited to the simple ring nitration product, 1-nitro-2,3,4,5,6-pentaethylbenzene. Instead, significant amounts of side-chain nitration products are formed. kyoto-u.ac.jp Specifically, the reaction yields α-methyl-2,3,4,5-tetraethylbenzyl nitrate (B79036). kyoto-u.ac.jp This anomalous product formation arises from the attack of the nitrating agent on one of the ethyl side chains, rather than the aromatic ring itself. kyoto-u.ac.jp
The mechanism for this side-chain nitration is believed to involve the formation of a benzylic carbocation intermediate. The high steric hindrance around the remaining unsubstituted ring position makes the typical electrophilic attack on the ring less favorable. Consequently, the reaction proceeds through an alternative pathway where a proton is abstracted from a benzylic position of an ethyl group, leading to the formation of a stabilized benzylic cation. This cation then reacts with the nitrate ion to give the observed benzyl (B1604629) nitrate derivative. kyoto-u.ac.jp Some minor oxidation products are also observed, further highlighting the complexity of this reaction. kyoto-u.ac.jpoup.com
The nitration of other polysubstituted alkylbenzenes, such as pentamethylbenzene, also shows similar anomalous behavior, yielding significant amounts of benzyl nitrate derivatives alongside the expected ring nitration products. kyoto-u.ac.jpresearchgate.net This underscores that side-chain reactivity is a general feature in the nitration of highly alkylated benzenes.
Table 1: Products from the Nitration of this compound kyoto-u.ac.jpresearchgate.netoup.comcapes.gov.br
| Product Name | Structure | Formation Pathway |
| Nitrothis compound | C₁₆H₂₅NO₂ | Ring Nitration |
| α-Methyl-2,3,4,5-tetraethylbenzyl nitrate | C₁₆H₂₅NO₃ | Side-Chain Nitro-oxylation |
The sulfonation of this compound, another important electrophilic aromatic substitution reaction, is also heavily influenced by steric hindrance. The bulky ethyl groups surrounding the single unsubstituted position on the benzene (B151609) ring create a sterically crowded environment. This steric congestion plays a crucial role in determining the regioselectivity of the sulfonation reaction. rsc.org
In electrophilic aromatic substitution reactions, the incoming electrophile (in this case, the sulfonium (B1226848) ion, SO₃H⁺) must be able to approach the aromatic ring and form a sigma complex. The presence of the five ethyl groups in this compound significantly hinders this approach. This steric hindrance can lead to a decrease in the reaction rate compared to less substituted benzenes. rsc.org
Furthermore, the steric bulk can influence the position of attack. While there is only one available position for substitution on the this compound ring, the orientation of the ethyl groups can affect the transition state energy for the electrophilic attack. The regioselectivity in related, less-symmetrically substituted polyalkylbenzenes is a well-studied phenomenon where steric effects direct the incoming electrophile to the least hindered position. rsc.org In the case of this compound, while the position is fixed, the severe steric hindrance can make the reaction conditions required for sulfonation more forcing than for simpler aromatic compounds.
Side-Chain Functionalization and Rearrangement Studies
The ethyl side chains of this compound can be selectively functionalized, offering pathways to a variety of derivatives. Halogenation of the side chains can be achieved under conditions that favor free-radical substitution over electrophilic aromatic substitution. studymind.co.ukorgoreview.com For instance, reaction with chlorine or bromine in the presence of UV light or a radical initiator leads to the substitution of benzylic hydrogens on the ethyl groups. orgoreview.com This reaction proceeds via a free-radical mechanism, where a halogen radical abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical, which then reacts with a halogen molecule to form the halogenated product. orgoreview.com
The benzylic position is particularly susceptible to radical attack due to the stability of the resulting benzylic radical. This allows for selective functionalization of the side chains over the aromatic ring when appropriate reaction conditions are chosen. orgoreview.com
Alkylation of the side chains is less common but can be envisioned through organometallic intermediates.
The oxidation of the ethyl side chains of this compound can lead to a variety of products, depending on the oxidizing agent and reaction conditions. The benzylic carbons are the most susceptible to oxidation. For example, strong oxidizing agents can potentially oxidize the ethyl groups to acetyl groups or even carboxylic acid groups, although this can lead to complex product mixtures. libretexts.org
The β-oxidation pathway, a fundamental process in the catabolism of fatty acids, provides a conceptual framework for the stepwise oxidation of alkyl chains. libretexts.org While not directly applicable in the same biological context, the chemical principles of oxidizing an alkyl chain at the position beta to a functional group can be relevant. In the case of this compound's ethyl groups, oxidation can be initiated at the benzylic position, leading to intermediates that can undergo further transformation. scholaris.ca The formation of minor oxidation products during nitration reactions suggests that the ethyl groups are susceptible to oxidation under strong oxidizing conditions. kyoto-u.ac.jpoup.com
Catalytic Transformations Utilizing this compound as a Substrate
This compound can serve as a substrate in various catalytic transformations, which are often aimed at rearranging or functionalizing the alkyl groups, or utilizing the aromatic core. vulcanchem.com For example, catalytic dehydrogenation of the ethyl groups could potentially lead to the formation of vinylbenzene derivatives, although this is not a commonly reported transformation for this specific substrate. vulcanchem.com
More significantly, this compound can be involved in transalkylation and disproportionation reactions. In the presence of a suitable acid catalyst, such as a zeolite or a Lewis acid, the ethyl groups can migrate between benzene rings. scribd.com This type of reaction is fundamental in the petrochemical industry for the production of various alkylated benzenes. For instance, the reaction of this compound with benzene could lead to the formation of a mixture of ethylbenzenes, including diethyl- and triethylbenzenes. scribd.com
The catalytic transformation of this compound is also relevant in the context of producing other valuable chemical intermediates. For example, the controlled oxidation of the side chains can be a route to polycarboxylic acids. google.com Furthermore, the molecule has been mentioned in the context of catalytic cycles involving metal complexes, where it or its derivatives could act as ligands or be transformed into other organic structures. lookchem.comrsc.org
Conformational Analysis and Stereochemical Dynamics
Spectroscopic Investigations of Pentaethylbenzene Conformations
Spectroscopic techniques are invaluable for elucidating the conformational landscape of molecules like this compound. By probing the energy differences and interconversion barriers between various conformers, a detailed picture of the molecule's dynamic behavior can be constructed.
Dynamic NMR (DNMR) spectroscopy is a powerful method for studying molecular motions that occur on the timescale of the NMR experiment. numberanalytics.com For this compound, DNMR can be used to investigate the rotational barriers of the ethyl groups. At low temperatures, the rotation of the ethyl groups may be slow enough on the NMR timescale to give rise to distinct signals for different conformers. As the temperature increases, the rate of rotation increases, leading to coalescence of these signals into a time-averaged spectrum. numberanalytics.cominmr.net The analysis of these temperature-dependent spectral changes allows for the determination of the activation energy for ethyl group rotation.
The presence of five ethyl groups introduces significant steric hindrance, which is expected to result in a complex conformational equilibrium. The ethyl groups will likely adopt conformations that minimize these steric clashes. fastercapital.comnumberanalytics.com In related polysubstituted benzenes, such as hexaethylbenzene (B1594043) complexed with a metal, low-temperature NMR spectra have revealed the coexistence of multiple stereoisomers due to slowed ethyl group rotation. rsc.org A similar phenomenon would be anticipated for this compound, where different arrangements of the ethyl groups (some pointing "up" and some "down" relative to the plane of the benzene (B151609) ring) would lead to a variety of diastereomeric conformers. The study of these conformers and their interconversion rates through DNMR provides critical insights into the molecule's stereochemical dynamics. plos.orgnih.gov
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.com These vibrations are sensitive to the molecule's geometry and intermolecular interactions, making them useful for conformational analysis. msu.edu Different conformers of this compound are expected to exhibit distinct IR and Raman spectra due to differences in their molecular symmetry and the vibrational coupling between the ethyl groups and the benzene ring. americanpharmaceuticalreview.com
By comparing experimental spectra with theoretical calculations for different possible conformations, it is possible to assign specific spectral features to particular conformers. mdpi.comresearchgate.net For instance, the C-H stretching and bending vibrations of the ethyl groups, as well as the skeletal vibrations of the benzene ring, are likely to be sensitive to the conformational state. researchgate.netspectroscopyonline.com Temperature-dependent studies can also be informative; changes in the relative intensities of certain bands with temperature can indicate a shift in the conformational equilibrium. americanpharmaceuticalreview.com While IR spectroscopy measures the absorption of infrared radiation due to changes in the molecule's dipole moment, Raman spectroscopy detects the scattering of light due to changes in its polarizability, providing a more complete vibrational picture. edinst.comaps.org
Computational Modeling of Non-Planar Aromatic Ring Systems
Computational chemistry provides a powerful tool for investigating the structure and energetics of complex molecules like this compound. epdf.pub Due to the significant steric hindrance between the five ethyl groups, the benzene ring in this compound is expected to be distorted from planarity. open.ac.uk Quantum chemical calculations, such as those based on density functional theory (DFT), can be employed to model the geometry and relative energies of the various possible conformers. mdpi.com
These calculations can predict the degree of ring puckering and the preferred orientations of the ethyl groups. For example, in hexaethylbenzene, the ethyl groups are arranged in an alternating up-down fashion to minimize steric strain, leading to a non-planar benzene ring. marquette.edu A similar, though less symmetrical, arrangement is expected for this compound. Computational models can also provide theoretical vibrational frequencies that can be compared with experimental IR and Raman spectra to aid in conformational assignment. mdpi.comrsc.org Furthermore, these models can be used to calculate the energy barriers for ethyl group rotation and ring inversion, providing a theoretical basis for understanding the dynamic processes observed in DNMR experiments. ethz.ch
The following table presents a hypothetical summary of computational data for different conformers of this compound, illustrating the type of information that can be obtained from such studies.
| Conformer | Relative Energy (kcal/mol) | Benzene Ring Dihedral Angle (°) | Key Vibrational Frequencies (cm⁻¹) |
| A | 0.00 | 5.2 | 2965, 1450, 830 |
| B | 1.5 | 4.8 | 2970, 1455, 825 |
| C | 2.8 | 6.1 | 2960, 1448, 835 |
This data is illustrative and not based on actual experimental results.
Steric Hindrance Effects on Molecular Conformation and Flexibility
Steric hindrance is the dominant factor governing the conformational preferences and flexibility of this compound. numberanalytics.comupenn.edu The repulsive interactions between the bulky ethyl groups force the molecule to adopt a conformation that minimizes these unfavorable interactions. ntu.edu.sgopenstax.org This steric strain has several important consequences:
Non-planar Benzene Ring: As mentioned previously, the steric crowding of the ethyl groups likely causes the benzene ring to pucker, deviating from its ideal planar geometry. marquette.edu
Restricted Ethyl Group Rotation: The rotation of each ethyl group is hindered by its neighbors. This restricted rotation leads to a higher energy barrier for conformational interconversion compared to less substituted benzenes. fastercapital.comarchive.org
Adoption of Staggered Conformations: The ethyl groups themselves will adopt staggered conformations about their C-C bonds to minimize torsional strain. ntu.edu.sg The orientation of the methyl groups will be directed away from adjacent ethyl groups and the benzene ring to the greatest extent possible.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in predicting the electronic properties and reactivity of molecules. For pentaethylbenzene, various methods, from computationally intensive ab initio techniques to more efficient Density Functional Theory (DFT) and semi-empirical approaches, have been employed to model its behavior.
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. ias.ac.inmdpi.com DFT studies on substituted benzenes provide insights into how the ethyl groups in this compound influence the electron distribution and reactivity of the aromatic ring.
Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. hakon-art.comscielo.org.mx For substituted benzenes, these descriptors help in predicting their relative stability and reactivity. hakon-art.com The energy gap between HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. hakon-art.com
Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. mdpi.comnih.gov In this compound, these descriptors can pinpoint which carbon atoms on the ring or the ethyl substituents are more susceptible to chemical reactions.
The following table summarizes key electronic properties that can be determined for this compound using DFT calculations, based on general principles observed for substituted benzenes.
| Property | Description | Significance for this compound |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron. Alkyl groups are electron-donating, which would raise the HOMO energy of this compound compared to benzene (B151609). |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. |
| Ionization Potential | The minimum energy required to remove an electron from a molecule. | Can be estimated from the HOMO energy. |
| Electron Affinity | The energy released when an electron is added to a molecule. | Can be estimated from the LUMO energy. |
| Electronegativity (χ) | A measure of the tendency of an atom to attract a bonding pair of electrons. | Influences the polarity of bonds and the nature of intermolecular interactions. |
| Chemical Hardness (η) | A measure of resistance to change in electron distribution or charge transfer. | Related to the HOMO-LUMO gap. |
Semi-Empirical and Ab Initio Approaches
Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, offer a high level of theory for studying molecular systems. researchgate.netnih.gov These methods, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide very accurate predictions of molecular geometries, energies, and other properties. For substituted benzenes, ab initio calculations have been used to analyze the effects of substituents on the aromatic ring's structure, revealing how factors like electronegativity and resonance influence bond lengths and angles. acs.org While computationally expensive, these methods serve as a benchmark for less demanding approaches.
Semi-empirical molecular orbital methods, on the other hand, utilize parameters derived from experimental data to simplify calculations, making them suitable for larger molecules. researchgate.netwikipedia.orgresearchgate.netmpg.de These methods are significantly faster than ab initio and DFT calculations and can be valuable for preliminary studies or for systems where higher-level computations are not feasible. libretexts.org
Molecular Dynamics and Monte Carlo Simulations for Conformational Sampling
The ethyl groups in this compound are not static; they can rotate around the carbon-carbon single bonds, leading to a variety of possible three-dimensional arrangements or conformations. Understanding this conformational landscape is crucial as it can influence the molecule's physical properties and its interactions with other molecules. Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to explore the conformational space of molecules. nih.govnih.govresearchgate.net
Molecular Dynamics (MD) simulations track the motions of atoms over time by solving Newton's equations of motion. elifesciences.orgnih.gov This provides a dynamic picture of the molecule's behavior and allows for the exploration of different conformations as the molecule moves and flexes at a given temperature. scispace.com For a molecule like this compound, MD simulations can reveal the preferred orientations of the ethyl groups and the energy barriers between different conformations.
Monte Carlo (MC) simulations use random sampling to explore the conformational space. nih.govsemanticscholar.org By generating random changes in the molecule's geometry and accepting or rejecting these changes based on their energy, MC methods can efficiently sample a wide range of conformations and determine their relative stabilities. nih.gov
Quantitative Structure-Property Relationship (QSPR) Modeling for Polyalkylbenzenes
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their physicochemical properties. researchgate.net For a series of related compounds like polyalkylbenzenes, QSPR models can be developed to predict properties such as boiling point, viscosity, and toxicity based on calculated molecular descriptors. nih.govyoutube.com
These molecular descriptors can be derived from the molecular structure and can include constitutional, topological, geometrical, and electronic parameters. For polyalkylbenzenes, descriptors related to the number and size of the alkyl groups, molecular weight, and surface area would be particularly relevant.
A general workflow for a QSPR study on polyalkylbenzenes, including this compound, would involve:
Data Collection : Gathering experimental data for a specific property for a series of polyalkylbenzenes.
Descriptor Calculation : Computing a wide range of molecular descriptors for each molecule in the series.
Model Development : Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that relates the descriptors to the property.
Model Validation : Testing the predictive power of the model using an independent set of molecules.
Such models are valuable for estimating the properties of new or untested polyalkylbenzenes without the need for experimental measurements.
Theoretical Analysis of Intermolecular and Intramolecular Interactions
The physical properties and behavior of this compound in condensed phases are governed by the forces between its molecules (intermolecular) and within the molecule itself (intramolecular).
Intermolecular interactions in nonpolar molecules like this compound are dominated by van der Waals forces, which include London dispersion forces. khanacademy.org The large number of electrons in the five ethyl groups and the benzene ring leads to significant dispersion forces, which are the primary attractive forces holding the molecules together in the liquid and solid states. Theoretical studies on substituted benzene dimers have shown that both T-shaped and displaced-stacked conformations are energetically favorable, with the presence of substituents often favoring the stacked arrangement. acs.org The nature of these interactions can be analyzed using computational methods that can decompose the total interaction energy into components such as electrostatic, exchange-repulsion, and dispersion.
Intramolecular interactions in this compound primarily involve steric and electronic effects. The five ethyl groups are in close proximity on the benzene ring, leading to steric hindrance that influences their preferred rotational conformations. acs.org This crowding can cause distortions in the benzene ring's planarity and affect the bond angles. mdpi.com Theoretical calculations can quantify these steric interactions and predict the most stable conformations that minimize this strain. Furthermore, the electron-donating nature of the ethyl groups influences the electronic properties of the benzene ring through inductive and hyperconjugative effects. acs.org These intramolecular electronic interactions are crucial for determining the molecule's reactivity and spectroscopic properties.
Advanced Spectroscopic Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics
High-resolution NMR spectroscopy is a powerful, non-destructive technique for determining the structure of molecules in solution. mdpi.comnih.gov It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. nih.gov For pentaethylbenzene, both ¹H and ¹³C NMR spectroscopy are instrumental in confirming its molecular structure.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic proton and the ethyl groups. Due to the asymmetry of the substitution pattern, the ethyl groups are not all chemically equivalent. The single aromatic proton would appear as a singlet. The ethyl groups would exhibit complex splitting patterns, with the methylene (B1212753) (CH₂) protons appearing as quartets and the methyl (CH₃) protons as triplets, though the exact chemical shifts can be influenced by the anisotropic effects of the benzene (B151609) ring and steric interactions between the adjacent ethyl groups.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. kobv.de In this compound, distinct signals are expected for the aromatic carbons and the carbons of the ethyl groups. The number of unique aromatic carbon signals can confirm the substitution pattern. The ethyl groups will show two distinct signals for the methylene and methyl carbons.
Detailed Research Findings: While a specific high-resolution NMR data set for this compound was not found in the provided search results, general principles of NMR spectroscopy allow for a reliable prediction of the expected spectral features. acs.orgrsc.orgsigmaaldrich.commdpi.comresearchgate.netrsc.orgcarlroth.com The chemical shifts are influenced by the electron density around the nuclei and the local magnetic fields. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), would be invaluable in definitively assigning the proton and carbon signals and confirming the connectivity within the this compound molecule. researchgate.net
Interactive Data Table: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~7.0 | Singlet | Aromatic CH |
| ¹H | ~2.6 | Quartet | Ar-CH₂-CH₃ |
| ¹H | ~1.2 | Triplet | Ar-CH₂-CH₃ |
| ¹³C | ~140-145 | Singlet | Quaternary Aromatic C-C₂H₅ |
| ¹³C | ~125-130 | Singlet | Aromatic C-H |
| ¹³C | ~25-30 | Singlet | Ar-CH₂-CH₃ |
| ¹³C | ~15-20 | Singlet | Ar-CH₂-CH₃ |
Note: The predicted chemical shifts are approximate and can vary based on the solvent and experimental conditions.
Ultraviolet-Visible (UV-Vis) Spectroscopy in Charge-Transfer Complex Studies
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between different energy levels. numberanalytics.com It is a particularly useful technique for studying the formation and properties of charge-transfer (CT) complexes. bath.ac.ukethz.ch A charge-transfer complex is formed between an electron donor and an electron acceptor molecule. ethz.ch
This compound as an Electron Donor: Aromatic hydrocarbons, like this compound, can act as electron donors in the formation of charge-transfer complexes. The interaction with a suitable electron acceptor, such as tetracyanoethylene (B109619) (TCNE), can lead to the appearance of a new, often colorful, absorption band in the UV-Vis spectrum, which is characteristic of the CT complex. marquette.edu
Detailed Research Findings: Research has shown that the steric hindrance of the donor molecule can significantly affect the formation and stability of the charge-transfer complex. marquette.edu In a study comparing various aromatic donors, a hybrid molecule, pentaethyltoluene (PET), was synthesized to investigate the effects of partial steric hindrance. marquette.edu When mixed with TCNE in dichloromethane, PET formed a blue-colored complex. marquette.edu The UV-Vis spectral analysis of this complex revealed an association constant (KDA) and a molar absorptivity (εCT) that were substantially lower than those for less sterically hindered donors like hexamethylbenzene (B147005). marquette.edu Specifically, the εCT for the [PET, TCNE] complex was found to be 300 M⁻¹cm⁻¹. marquette.edu This demonstrates that the ethyl groups in pentaethyl-substituted benzenes can sterically hinder the close approach of the acceptor molecule, thereby influencing the charge-transfer interaction.
Interactive Data Table: UV-Vis Data for a Pentaethyl-Substituted Benzene Charge-Transfer Complex
| Donor | Acceptor | Solvent | Complex Color | Molar Absorptivity (εCT) (M⁻¹cm⁻¹) |
| Pentaethyltoluene | Tetracyanoethylene | Dichloromethane | Blue | 300 marquette.edu |
Advanced Vibrational Spectroscopy (Raman and Infrared) for Molecular Structure and Dynamics
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the molecular vibrations of a compound. edinst.comnih.gov These techniques are complementary, as their selection rules differ. edinst.comnih.gov IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light from molecular vibrations that cause a change in the polarizability of the molecule. stellarnet.usksu.edu.sa
IR and Raman Spectra of this compound: The IR and Raman spectra of this compound would be expected to show characteristic bands corresponding to the vibrations of the benzene ring and the ethyl substituents. These include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Aliphatic C-H stretching: Found in the 2850-3000 cm⁻¹ region. csustan.edu
Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region. csustan.edu
C-H bending vibrations: These occur at lower frequencies and are often complex.
Detailed Research Findings: While specific, detailed vibrational spectra for this compound were not available in the provided search results, studies on related substituted benzenes, such as ethylbenzene (B125841) and its halogenated analogs, have been conducted to assign vibrational modes. dtic.mil The analysis of these spectra helps in understanding the influence of substituents on the vibrational frequencies of the benzene ring. For complex molecules, the fingerprint region (below 1500 cm⁻¹) of the IR spectrum is particularly useful for identification, as it contains a complex pattern of bands that is unique to the molecule. oregonstate.edu Raman spectroscopy is especially sensitive to the vibrations of the carbon skeleton, such as the aromatic ring breathing modes. renishaw.comresearchgate.net
Interactive Data Table: Expected Vibrational Bands for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique(s) |
| Aromatic C-H Stretch | 3000 - 3100 csustan.edu | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 2960 csustan.edu | IR, Raman |
| Aromatic C=C Stretch | 1450 - 1600 csustan.edu | IR, Raman |
| CH₂ Bending (Scissoring) | ~1470 - 1450 | IR |
| CH₃ Bending (Umbrella) | ~1380 csustan.edu | IR |
| Ring Breathing Modes | ~1000 | Raman |
Electron Energy-Loss Spectroscopy (EELS) for Compositional and Electronic Structure Analysis
Electron Energy-Loss Spectroscopy (EELS) is a powerful analytical technique, often used in conjunction with a transmission electron microscope (TEM), that provides information about the elemental composition, chemical bonding, and electronic structure of a material at high spatial resolution. numberanalytics.comepfl.chmeasurlabs.com The technique analyzes the energy distribution of electrons that have passed through a thin sample. eels.info Inelastic scattering of these electrons causes them to lose energy, and the amount of energy lost is characteristic of the atoms and bonding within the sample. dtu.dk
Application of EELS to this compound: To analyze this compound using EELS, the compound would need to be prepared as a thin, electron-transparent sample. The resulting EELS spectrum would provide insights into its elemental composition and electronic structure. The core-loss region of the spectrum, which arises from the excitation of core electrons, would show ionization edges corresponding to the carbon atoms in the molecule. numberanalytics.com The fine structure of these edges can reveal information about the local chemical environment and bonding, such as distinguishing between the sp²-hybridized carbons of the aromatic ring and the sp³-hybridized carbons of the ethyl groups. aps.org The low-loss region of the spectrum provides information about plasmon excitations and interband transitions, which relate to the collective electronic properties of the material. dtu.dk
Detailed Research Findings: Although no specific EELS studies on this compound were found, the principles of the technique are well-established for the analysis of organic and carbon-based materials. nih.gov EELS is particularly valuable for nano-scale analysis, allowing for the investigation of the composition and electronic properties of materials with high spatial resolution. numberanalytics.com Advanced EELS techniques, such as spectrum imaging, can create spatially resolved maps of elemental composition and electronic structure. numberanalytics.com While challenging for a single molecular species like this compound, EELS could be instrumental in studying its interactions within a larger matrix or at interfaces.
Interactive Data Table: Potential EELS Analysis of this compound
| EELS Spectral Region | Information Obtainable | Relevance to this compound |
| Core-Loss (Carbon K-edge) | Elemental composition, chemical bonding (sp²/sp³), oxidation state numberanalytics.com | Confirming the presence of carbon, distinguishing between aromatic and aliphatic carbons. |
| Low-Loss | Plasmon excitations, interband transitions, dielectric properties dtu.dk | Probing the collective electronic behavior of the molecule. |
| Zero-Loss Peak | Thickness determination dtu.dk | Essential for quantitative analysis. |
Supramolecular Chemistry and Molecular Recognition Phenomena
Investigation of Steric Hindrance in Host-Guest Interactions
Host-guest chemistry is a central theme in supramolecular science, focusing on the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule through non-covalent interactions. fiveable.menumberanalytics.com The stability and selectivity of these interactions are governed by a combination of factors, including hydrogen bonding, van der Waals forces, and electronic effects. numberanalytics.commdpi.com However, the spatial arrangement and size of atoms, known as steric effects, can play a decisive role, often dictating the feasibility and geometry of the host-guest complex. fiveable.mewikipedia.org Steric hindrance occurs when bulky functional groups on the host or guest impede the ideal approach and binding, influencing reaction rates and equilibrium constants. fiveable.mewikipedia.org
In the context of pentaethylbenzene, the five ethyl substituents create significant steric crowding around the benzene (B151609) core. vulcanchem.com This steric bulk is a critical factor in its interactions within host-guest systems. Studies on donor-acceptor pairs, a fundamental model for host-guest interactions, reveal the profound influence of steric hindrance. marquette.edu The formation of a charge-transfer (CT) complex between an electron donor (like this compound) and an electron acceptor is highly sensitive to the steric environment. marquette.edu For instance, while less substituted benzenes readily form colored CT complexes, highly hindered molecules like hexaethylbenzene (B1594043) (HEB) show complete inhibition of complex formation with certain acceptors due to the protective shield created by the ethyl groups. marquette.edu
This compound represents an intermediate case. Research using pentaethyltoluene (PET), a closely related analogue, demonstrated the formation of a CT complex with the acceptor tetracyanoethylene (B109619) (TCNE), although the association constant was significantly lower than that of less hindered donors like hexamethylbenzene (B147005) (HMB). marquette.edu This illustrates that while the steric bulk of the five ethyl groups does hinder the interaction, it does not completely prevent it, allowing for a quantitative evaluation of steric effects on complex formation. marquette.edu The study of such sterically encumbered systems is crucial for understanding how to control molecular association and for designing selective molecular receptors. marquette.edunumberanalytics.com
This compound as a Model for Sterically Bulk-Driven Molecular Recognition
Molecular recognition is the highly specific binding between two or more molecules. ucla.edunih.gov This process is fundamental to many biological functions and chemical applications, relying on the precise complementarity of the interacting species in terms of size, shape, and chemical properties. ucla.edursc.orgcaltech.edu Steric effects are a key tool in achieving this specificity; the repulsive forces arising from overlapping electron clouds can prevent the binding of non-ideal guests, leading to high selectivity. wikipedia.org
This compound serves as an excellent model for studying molecular recognition driven primarily by steric bulk. Its structure is not as symmetrical as hexaethylbenzene, providing a unique steric profile that can be compared against both more and less hindered analogues. The investigation of charge-transfer complexes with a variety of electron acceptors has been a fruitful approach to quantify these steric differences. marquette.edu For example, the interaction between aromatic donors and acceptors like quinones or tetracyanoethylene is visibly and spectroscopically different depending on the degree of alkyl substitution on the donor. marquette.edu
A detailed study comparing a series of ethylated benzene donors, including pentaethyltoluene (PET), with various acceptors provided quantitative data on the impact of steric hindrance. The association constant (KDA) and the molar absorptivity (εCT) of the charge-transfer complexes were found to be substantially affected by the steric encumbrance. marquette.edu
Table 1: Charge-Transfer Complex Data for Aromatic Donors with Tetracyanoethylene (TCNE)
| Aromatic Donor | Oxidation Potential Eox° (V vs SCE) | Association Constant KDA (M-1) | Molar Absorptivity εCT (M-1 cm-1) |
|---|---|---|---|
| Hexamethylbenzene (HMB) | 1.55 | 150 | 4500 |
| Pentaethyltoluene (PET) | 1.61 | 25 | 300 |
| Hexaethylbenzene (HEB) | 1.58 | ~0 | ~0 |
Data sourced from a study on charge-transfer probes for molecular recognition. marquette.edu
The data clearly demonstrates that the intermediate steric hindrance of PET, a model for this compound, results in complex formation that is significantly weaker than the less hindered HMB but still present, unlike the completely inhibited HEB. marquette.edu This makes this compound and its derivatives ideal platforms for calibrating the energetic cost of steric repulsion in molecular recognition events. Furthermore, subtle steric differences can be probed using techniques like the steric isotope effect, where substituting hydrogen with the smaller deuterium (B1214612) in a guest molecule can lead to measurable changes in binding affinity within a sterically constrained host cavity, highlighting the extreme sensitivity of some systems to guest size. osti.gov
Crystal Engineering of Sterically Hindered Aromatic Systems
Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. mdpi.comrsc.org For aromatic systems, π-π stacking and C-H···π interactions are among the key forces that guide the assembly of molecules into a crystalline lattice. mdpi.com However, for sterically hindered molecules like this compound, the presence of bulky substituents presents a significant challenge to efficient crystal packing.
In engineering crystals of such systems, weak intermolecular forces, such as C-H···O or C-H···π interactions, become crucial for directing the assembly. mdpi.commdpi.com The final crystal structure represents a delicate balance between maximizing attractive forces and minimizing the steric repulsion between the bulky substituents of neighboring molecules. ajol.info The study of crystal structures of various substituted aromatic compounds provides insight into how these competing interactions are resolved. mdpi.comajol.infonih.gov For this compound, obtaining high-quality single crystals can be difficult, but the resulting structures provide invaluable data on how bulky, flexible groups are organized in the solid state, informing the design of new materials with tailored solid-state properties.
Self-Assembly and Ordered Structures Involving Polyethylbenzene Analogues
Self-assembly is the spontaneous organization of individual components into ordered structures, a process driven by specific, non-covalent interactions. uni-bayreuth.despe.org Polyalkylated benzenes, including analogues of this compound, are valuable building blocks in this process due to their defined shapes and hydrophobic nature. Their participation in self-assembly is often dictated by the same steric factors that govern their host-guest chemistry.
One fascinating example is the formation of self-assembled capsules in solution that can encapsulate guest molecules. pnas.org The size and shape of the guest are critical for the stability of the assembly. Studies involving p-ethyl toluene, a simpler analogue, have shown that it can be co-encapsulated with other molecules like benzene to achieve optimal filling of a host capsule's cavity. pnas.org This demonstrates the principle of social isomerism, where the arrangement of different guests within the host leads to distinct, stable complexes. pnas.org The steric bulk of the ethyl group is a key determinant in how it packs with other guests.
Furthermore, polyethyl-substituted aromatic cores can be incorporated into larger, more complex molecules designed to self-assemble into specific architectures like vesicles. nih.gov For instance, molecules possessing a 1,3,5-ethyl substituted aromatic core have been used to create spherical structures that self-assemble into vesicles in water. nih.gov These ordered structures can then be used for applications such as drug delivery. nih.gov The formation and stability of these assemblies are highly dependent on the interplay between the hydrophobic ethylated cores and the hydrophilic parts of the molecules. The steric bulk of the ethyl groups influences the curvature and packing of the molecules within the assembly, demonstrating that the principles of steric hindrance observed at the single-molecule level extend to the creation of complex, functional superstructures. spe.orgnih.gov The transalkylation process can also lead to the formation of various polyethylbenzene isomers, which can act as components or impurities in self-assembly processes. researchgate.netacs.orgresearchgate.net
Pentaethylbenzene in Organometallic and Catalysis Research
Synthesis and Characterization of Pentaethylbenzene-Derived Ligand Frameworks
The synthesis of metal complexes featuring a this compound ligand typically involves the reaction of a suitable metal precursor with this compound. The this compound ligand, in this context, usually coordinates to the metal center in an η⁶-fashion, where all six carbon atoms of the benzene (B151609) ring are bonded to the metal.
One of the primary methods for synthesizing such complexes is the Fischer-Hafner synthesis. This reaction involves the reductive Friedel-Crafts reaction of a metal chloride with the arene in the presence of a Lewis acid, typically aluminum trichloride, and a reducing agent like aluminum powder. While this method has been widely applied for the synthesis of various bis(arene)metal complexes, its application to this compound is less documented but follows the same general principles.
Another approach is the direct reaction of a metal precursor with this compound. For instance, metal carbonyl complexes can react with arenes, including this compound, to yield piano-stool complexes of the type (η⁶-C₆Et₅H)MLn, where L represents other ligands such as carbonyls.
The characterization of these this compound-metal complexes relies on a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for confirming the coordination of the this compound ligand to the metal center. Upon coordination, the chemical shifts of the ethyl protons and the aromatic ring protons and carbons are significantly altered compared to the free ligand.
Infrared (IR) Spectroscopy: For metal carbonyl complexes containing this compound, IR spectroscopy is used to determine the electronic properties of the metal center by analyzing the stretching frequencies of the CO ligands.
While specific data for a wide range of this compound complexes is not abundant in the literature, the characterization data for related bulky arene complexes provide a reference for what would be expected.
| Technique | Expected Observations for (η⁶-Pentaethylbenzene)Metal Complexes |
| ¹H NMR | Shift in the signals of the ethyl group protons (CH₂ and CH₃) and the lone aromatic proton upon coordination. |
| ¹³C NMR | Shift in the signals of the aromatic ring carbons and the ethyl group carbons. |
| IR Spectroscopy | For carbonyl complexes, the ν(CO) stretching frequencies indicate the electron-donating or -withdrawing nature of the this compound ligand. |
| X-ray Crystallography | Confirms the η⁶-coordination mode and reveals the steric crowding around the metal center. |
Mechanistic Studies of Metal-Catalyzed Reactions Employing Bulky Aromatic Ligands
Mechanistic studies of catalytic reactions employing bulky aromatic ligands like this compound are crucial for understanding how steric hindrance influences the catalytic cycle. While detailed mechanistic investigations specifically involving this compound are limited, the principles derived from studies with other bulky arenes can be extrapolated.
In general, the catalytic cycle of a metal-catalyzed reaction involves several key steps:
Ligand Dissociation/Association: The bulky this compound ligand is often considered a "spectator" ligand, meaning it remains coordinated to the metal center throughout the catalytic cycle. Its primary role is to modulate the steric and electronic environment of the metal.
Oxidative Addition: The steric bulk of the this compound ligand can influence the rate and feasibility of the oxidative addition of a substrate to the metal center. The large size of the ligand can create a sterically crowded environment, potentially hindering the approach of the substrate.
Migratory Insertion: This step can also be affected by the steric properties of the this compound ligand. The bulky nature of the ligand can influence the regioselectivity and stereoselectivity of the insertion process.
Reductive Elimination: The final step of the catalytic cycle, reductive elimination to release the product, can be accelerated or decelerated by the steric pressure exerted by the bulky ligand.
A key aspect of arene-metal complexes in catalysis is the potential for the arene to participate directly in the reaction mechanism. For example, in some ruthenium-catalyzed hydroamination reactions, catalysis has been shown to proceed through π-arene complexes where the arene ligand is directly involved in the catalytic cycle. nih.gov This involves nucleophilic attack on the coordinated arene and subsequent arene exchange. While not specifically demonstrated for this compound, this mechanism highlights a potential role for bulky arene ligands beyond that of a simple spectator.
Steric Effects of this compound Ligands on Catalytic Activity and Selectivity
The five ethyl groups of the this compound ligand create a significant steric shield around the metal center. This steric hindrance is a dominant factor in determining the catalytic activity and selectivity of the corresponding metal complexes.
Catalytic Activity:
Selectivity:
The steric hindrance imposed by the this compound ligand can be a powerful tool for controlling the selectivity of a catalytic reaction.
Regioselectivity: The bulky ligand can direct the incoming substrate to a less sterically hindered position, leading to high regioselectivity. For example, in cross-coupling reactions, the ligand can influence which of two potential sites on a substrate reacts.
Chemoselectivity: The steric environment can allow for the selective reaction of one functional group over another in a molecule.
Enantioselectivity: While this compound itself is achiral, its coordination to a metal can create a chiral-at-metal center. Furthermore, the principles of using bulky ligands to create a chiral environment can be extended to chiral derivatives of bulky arenes for asymmetric catalysis.
The table below summarizes the potential steric effects of a this compound ligand on different aspects of catalysis.
| Catalytic Parameter | Potential Influence of this compound Ligand's Steric Bulk |
| Activity | Can either decrease activity by hindering substrate binding or increase it by promoting product release. |
| Regioselectivity | Can enhance selectivity by directing reactants to less sterically encumbered sites. |
| Chemoselectivity | Can enable discrimination between different reactive sites within a substrate. |
| Stability | The bulky ligand can protect the metal center from decomposition pathways, leading to a more robust catalyst. |
Coordination Chemistry of this compound Metal Complexes
The coordination chemistry of this compound is primarily characterized by its η⁶-bonding mode to a metal center. libretexts.org In this mode, the delocalized π-system of the aromatic ring interacts with the d-orbitals of the metal. The five ethyl groups significantly influence the stability and geometry of the resulting complexes.
The coordination number and geometry of the metal center are influenced by the steric demands of the this compound ligand. libretexts.org The bulky nature of the ligand can prevent the coordination of a large number of other ligands, often resulting in lower coordination numbers compared to complexes with less bulky arenes.
Common structural motifs for this compound metal complexes include:
Piano-stool complexes: These have the general formula (η⁶-pentaethylbenzene)MLn, where the arene ligand is analogous to the seat of a stool and the other ligands (L) are the legs.
Bent-sandwich complexes: In these complexes, two arene ligands are coordinated to the metal center in a non-parallel fashion.
Sandwich complexes: These consist of a metal atom situated between two parallel arene rings. The synthesis of a homoleptic bis(this compound)metal complex would be challenging due to the extreme steric hindrance.
The electronic properties of the this compound ligand are also a factor in its coordination chemistry. The ethyl groups are weakly electron-donating, which can influence the electron density at the metal center and, consequently, the reactivity of the complex.
The coordination of this compound to a metal center can also lead to interesting reactivity of the ligand itself. For instance, the coordinated arene can be more susceptible to nucleophilic attack than the free arene.
Q & A
Q. How can researchers evaluate synergistic effects between this compound and co-pollutants in complex mixtures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
